molecular formula C15H12O4 B8628006 2-[4-Toloyloxy]benzoic acid

2-[4-Toloyloxy]benzoic acid

Cat. No.: B8628006
M. Wt: 256.25 g/mol
InChI Key: XISJAYFEDONCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Toloyloxy]benzoic acid, also known as 2-(4-methylbenzoyl)benzoic acid, is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.2540 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-methylbenzoyl group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Toloyloxy]benzoic acid typically involves the reaction of 4-methylbenzoyl chloride with salicylic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-Toloyloxy]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[4-Toloyloxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(4-methylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C15H12O4/c1-10-6-8-11(9-7-10)15(18)19-13-5-3-2-4-12(13)14(16)17/h2-9H,1H3,(H,16,17)

InChI Key

XISJAYFEDONCPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

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